Product packaging for Acetic acid;ethane-1,2-diol;nitric acid(Cat. No.:CAS No. 65260-93-7)

Acetic acid;ethane-1,2-diol;nitric acid

Cat. No.: B14470049
CAS No.: 65260-93-7
M. Wt: 185.13 g/mol
InChI Key: QETJLNXJXIDPAY-UHFFFAOYSA-N
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Description

Contextualization of Ethane-1,2-diol (Ethylene Glycol) as a Key Polyol Precursor

Ethane-1,2-diol, commonly known as ethylene (B1197577) glycol, is a diol—the simplest class of polyol—containing two hydroxyl groups attached to adjacent carbon atoms. Its straightforward structure makes it an important precursor for the synthesis of its corresponding dinitrate ester, ethylene glycol dinitrate (EGDN), also known as nitroglycol. wikipedia.orgicm.edu.pl

The production of EGDN is achieved by the direct nitration of ethylene glycol using a mixed acid. wikipedia.org The reaction is highly exothermic and requires careful temperature control to ensure safety and maximize yield. The synthesis of EGDN from ethylene glycol is analogous to the more famous production of nitroglycerin from glycerol (B35011). prepchem.com

Table 1: Nitration Conditions for Ethylene Glycol

Nitrating Agent Composition Temperature (°C) Yield of EGDN Reference
625g of 40% HNO₃ / 60% H₂SO₄ 10-12 222g (from 100g glycol) wikipedia.org
500g of 50% HNO₃ / 50% H₂SO₄ 10-12 229g (from 100g glycol) wikipedia.org

This table illustrates how variations in the composition of the nitrating acid and reaction temperature can affect the yield of the final product.

Academic and Industrial Significance of Nitrate (B79036) Esters in Organic Chemistry

Nitrate esters are a well-established class of compounds known for their widespread use and importance in both academic research and various industries. researchgate.net Their significance stems primarily from the high energy content stored within the O-NO₂ functional group.

Industrial Applications:

Energetic Materials: The most prominent application of nitrate esters is in explosives and propellants. dtic.mil The thermal decomposition of these compounds releases a large volume of gases, such as molecular nitrogen (N₂) and carbon dioxide, with the high strength of the N₂ triple bond contributing significantly to the energy released. wikipedia.org EGDN, for example, was used to lower the freezing point of nitroglycerin to produce dynamite suitable for colder climates. taylorandfrancis.comwikipedia.org Other key energetic nitrate esters include nitroglycerin (glyceryl trinitrate), pentaerythritol (B129877) tetranitrate (PETN), and nitrocellulose. google.comtaylorandfrancis.com

Plasticizers: In propellant formulations, certain nitrate esters act as energetic plasticizers. google.comdtic.mil

Fuel Additives: Some nitrate esters have found utility as additives for diesel fuel. taylorandfrancis.com

Academic and Other Significance:

Reaction Mechanism Studies: The nitration of polyols has been a subject of extensive academic study to understand electrophilic substitution mechanisms and reaction kinetics.

Medicinal Chemistry: Organic nitrates, such as isosorbide (B1672297) dinitrate and glyceryl trinitrate, are used medically as vasodilators to treat conditions like angina pectoris. wikipedia.org They function by releasing nitric oxide (NO) in the body, which relaxes smooth muscle in blood vessels. wikipedia.org

Table 2: Prominent Nitrate Esters and Their Primary Applications

Nitrate Ester Polyol Precursor Primary Application(s)
Ethylene Glycol Dinitrate (EGDN) Ethane-1,2-diol (Ethylene Glycol) Explosives (dynamite component)
Glyceryl Trinitrate (Nitroglycerin) Glycerol Explosives, Propellants, Medicine (Vasodilator)
Pentaerythritol Tetranitrate (PETN) Pentaerythritol Explosives (plastic explosives)
Nitrocellulose Cellulose Propellants ("smokeless" powder), Lacquers

This table provides a summary of common nitrate esters derived from polyols and highlights their principal uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H11NO7 B14470049 Acetic acid;ethane-1,2-diol;nitric acid CAS No. 65260-93-7

Properties

CAS No.

65260-93-7

Molecular Formula

C4H11NO7

Molecular Weight

185.13 g/mol

IUPAC Name

acetic acid;ethane-1,2-diol;nitric acid

InChI

InChI=1S/C2H4O2.C2H6O2.HNO3/c1-2(3)4;3-1-2-4;2-1(3)4/h1H3,(H,3,4);3-4H,1-2H2;(H,2,3,4)

InChI Key

QETJLNXJXIDPAY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C(CO)O.[N+](=O)(O)[O-]

Origin of Product

United States

Fundamental Principles of Nitration Chemistry Relevant to Polyols

Mechanism of Alcohol O-Nitration

The O-nitration of alcohols, including polyols like ethane-1,2-diol, is technically an esterification reaction, where the alcohol reacts with nitric acid to form a nitrate (B79036) ester and water. wikipedia.orgquora.com The core of this transformation involves the generation of a potent electrophile from nitric acid that is subsequently attacked by the nucleophilic oxygen of the alcohol's hydroxyl group. google.com

Role of Nitric Acid as a Primary Nitrating Agent

Nitric acid (HNO₃) serves as the source of the nitro group (-NO₂) for the esterification of alcohols. researchgate.net By itself, however, nitric acid is a relatively slow-acting nitrating agent for alcohols. chemistry-chemists.com The reaction proceeds through the autoprotolysis of nitric acid, where one molecule protonates another, leading to a small equilibrium concentration of the active electrophile. This process is generally insufficient for an efficient reaction. quora.com Therefore, the reactivity of nitric acid is almost always enhanced by the presence of a stronger acid catalyst.

Generation of the Nitronium Ion (NO₂⁺) Electrophile

The active electrophile in most nitration reactions is the highly reactive nitronium ion (NO₂⁺). chemistry-chemists.comgoogle.comwikipedia.org This cation is generated from nitric acid through a dehydration process. In the absence of a stronger acid, this occurs via self-protonation (autoprotolysis), as shown in the equilibrium below:

2 HNO₃ ⇌ H₂O-NO₂⁺ + NO₃⁻ ⇌ NO₂⁺ + NO₃⁻ + H₂O

Extremely concentrated nitric acid contains a low concentration of nitronium ions formed through this equilibrium. quora.com However, for practical synthesis, the generation of the nitronium ion must be facilitated to a much greater extent. This is typically achieved by using a strong acid catalyst that can protonate the nitric acid, making the elimination of a water molecule much more favorable. quora.comvedantu.com

Catalytic Function of Strong Acids (e.g., Sulfuric Acid) in Nitronium Ion Formation and Dehydration

Strong Brønsted acids are crucial for the effective generation of the nitronium ion from nitric acid. tandfonline.com Concentrated sulfuric acid (H₂SO₄) is the most commonly used catalyst for this purpose. quora.com Being a stronger acid than nitric acid, sulfuric acid protonates the hydroxyl group of the nitric acid molecule. quora.comacs.org This creates a much better leaving group (H₂O) than the hydroxide (B78521) ion (OH⁻). chemistry-chemists.com The subsequent loss of a water molecule yields the nitronium ion. quora.comquora.com

Sulfuric acid serves a dual catalytic function:

Protonation: It increases the rate of formation of the nitronium ion electrophile by protonating nitric acid. quora.comquora.com

Dehydration: As a strong dehydrating agent, it sequesters the water molecule produced during the reaction. This shifts the equilibrium to the right, further increasing the concentration of the nitronium ion and driving the reaction toward completion. quora.com

In the context of the subject compound, acetic acid is present instead of sulfuric acid. Acetic acid is a significantly weaker acid and is less effective at protonating nitric acid. quora.com Consequently, the concentration of the nitronium ion generated is much lower. In such a medium, acetic acid primarily functions as a polar protic solvent, dissolving the reactants. quora.com While some minor variations in reaction pathways can be observed in acetic acid, it does not promote the formation of the nitronium ion to the same extent as a strong mineral acid. google.com

Detailed Reaction Steps: Protonation, Nucleophilic Attack, and Elimination in Esterification

The O-nitration of a polyol such as ethane-1,2-diol is a form of electrophilic substitution on oxygen, following an esterification mechanism. The key steps are:

Generation of Electrophile: As described previously, the nitronium ion (NO₂⁺) is formed from nitric acid, typically with the aid of a strong acid catalyst.

Nucleophilic Attack: The oxygen atom of a hydroxyl group on the ethane-1,2-diol molecule acts as a nucleophile. It attacks the electrophilic nitrogen atom of the nitronium ion, forming a new O-N bond. This results in a protonated nitrate ester intermediate.

Deprotonation (Elimination): A weak base in the reaction mixture, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes the proton from the oxygen atom. This final step neutralizes the intermediate, yielding the nitrate ester product (in this case, ethylene (B1197577) glycol mononitrate) and regenerating the acid catalyst.

For a diol like ethane-1,2-diol, this process can occur at both hydroxyl groups to form ethylene glycol dinitrate. youtube.com

Influence of the Reaction Medium and Composition

Characteristics and Effects of Mixed Acid Systems (Nitric Acid/Sulfuric Acid)

A mixture of concentrated nitric acid and concentrated sulfuric acid, commonly known as "mixed acid," is the most prevalent system for industrial nitration. wikipedia.orgacs.org This system is highly effective due to the powerful catalytic and dehydrating properties of sulfuric acid, which ensures a high concentration of the nitronium ion electrophile. quora.com

Key Characteristics of Nitric/Sulfuric Acid Systems:

CharacteristicEffect on Nitration
High Acidity Efficiently protonates nitric acid, leading to a high concentration of the reactive NO₂⁺ electrophile. quora.com
Dehydrating Properties Sequesters water formed during the reaction, shifting the equilibrium towards product formation and preventing dilution of the acids. quora.com
Exothermic Nature The mixing of the acids and the nitration reaction itself are highly exothermic, requiring careful temperature control. acs.org
High Reactivity Leads to fast reaction rates and high conversion of the alcohol to its nitrate ester. youtube.comprepchem.com

This interactive table summarizes the primary effects of using a traditional mixed acid system.

In contrast, a system composed of nitric acid and acetic acid provides a much milder reaction environment. Acetic acid's primary role is that of a solvent. google.comquora.com The generation of the nitronium ion is significantly less efficient than in mixed acid, leading to slower reaction rates. google.com Such systems are sometimes used for sensitive substrates where the harsh, oxidative conditions of mixed acid would lead to degradation or unwanted side reactions. wikipedia.org When paired with acetic anhydride (B1165640), nitric acid can form acetyl nitrate, which acts as a milder nitrating agent. wikipedia.orgquora.com However, with only acetic acid present, the system's nitrating power is substantially lower than that of the conventional nitric acid/sulfuric acid mixture.

Role of Acetic Acid as a Solvent, Dehydrating Agent, or Co-reagent in Nitration Protocols

In the O-nitration of polyols such as ethane-1,2-diol (ethylene glycol), the choice of reaction medium is critical in directing the reaction pathway and determining the final product yield and purity. While the conventional method for synthesizing nitrate esters like ethylene glycol dinitrate involves a mixed acid system of sulfuric acid (H₂SO₄) and nitric acid (HNO₃), protocols utilizing acetic acid and its derivatives, particularly acetic anhydride, present a significant alternative. prepchem.comwikipedia.orgwikipedia.org In these systems, acetic acid and acetic anhydride can assume multiple, interconnected roles as a solvent, a dehydrating agent, and a co-reagent.

Acetic Anhydride and Acetic Acid as Co-reagents

When acetic anhydride is used in conjunction with nitric acid, it functions as a vital co-reagent by reacting with nitric acid to generate the primary nitrating agent, acetyl nitrate (CH₃C(O)ONO₂). wikipedia.orgfraunhofer.de This reaction proceeds as follows:

(CH₃CO)₂O + HNO₃ → CH₃C(O)ONO₂ + CH₃COOH wikipedia.org

Acetyl nitrate is the key electrophilic species that subsequently reacts with the hydroxyl groups of the polyol to form the nitrate ester. fraunhofer.de This mechanism contrasts sharply with the traditional mixed-acid process where sulfuric acid acts as a catalyst to generate the nitronium ion (NO₂⁺). The use of the nitric acid/acetic anhydride system is considered a milder nitrating method and can offer advantages such as reduced secondary reactions and enhanced selectivity compared to the highly acidic and oxidizing conditions of mixed acid solutions. fraunhofer.dedtic.mil

Research into the nitration of ethylene glycol derivatives has demonstrated the efficacy of this system. For instance, the synthesis of ethylene glycol-N-nitramine dinitrate was successfully achieved by nitrating its precursor with concentrated nitric acid in the presence of acetic anhydride, resulting in a high yield. researchgate.net This application underscores the role of acetic anhydride as a co-reagent in facilitating the nitration of a molecule containing the ethane-1,2-diol backbone.

Acetic Acid as a Solvent

Acetic acid serves as a solvent in these nitration protocols. It is either generated in situ as a byproduct of the reaction between acetic anhydride and nitric acid or can be used as part of an acetic anhydride–acetic acid solvent system. wikipedia.org As a polar protic solvent, it provides a suitable medium for dissolving the polyol reactant, such as ethane-1,2-diol, and the reactive intermediates. The final product, ethylene glycol dinitrate, is also miscible with glacial acetic acid, which is advantageous for maintaining a homogeneous reaction mixture. sciencemadness.org

Acetic Anhydride as a Dehydrating Agent

The formation of nitrate esters is a reversible esterification reaction where water is produced as a byproduct. To drive the reaction equilibrium towards the product side, this water must be removed. In the traditional mixed-acid method, concentrated sulfuric acid serves this function due to its strong hygroscopic nature. In protocols utilizing acetic anhydride, the anhydride itself acts as a potent dehydrating agent. It readily reacts with any water present in the reaction mixture, preventing the hydrolysis of the acetyl nitrate intermediate and the nitrate ester product. This function is crucial for achieving high conversion rates and maximizing the yield of the desired polyol dinitrate.

The following table summarizes and compares the key features of the conventional mixed-acid nitration system with the nitric acid/acetic anhydride system for polyol nitration.

FeatureMixed Acid System (H₂SO₄/HNO₃)Nitric Acid/Acetic Anhydride System
Reagents Sulfuric Acid, Nitric AcidAcetic Anhydride, Nitric Acid
Active Nitrating Species Nitronium Ion (NO₂⁺)Acetyl Nitrate (CH₃C(O)ONO₂)
Role of Key Component H₂SO₄: Catalyst & Dehydrating Agent(CH₃CO)₂O: Co-reagent & Dehydrating Agent
Byproducts Water, Spent AcidAcetic Acid
Reaction Conditions Strongly acidic, highly exothermicGenerally milder conditions
Advantages High reaction ratesReduced side reactions, different selectivity fraunhofer.de

Research Findings in a Related System

Detailed research on the nitration of an ethylene glycol derivative using the acetic anhydride system provides specific insights into the protocol's effectiveness. The findings from the synthesis of ethylene glycol-N-nitramine dinitrate are presented below. researchgate.net

ParameterFinding
Substrate Ethylene Glycol-N-Amine
Reagents Concentrated Nitric Acid, Acetic Anhydride, Concentrated Hydrochloric Acid
Product Ethylene Glycol-N-Nitramine Dinitrate (DINA)
Yield ~89.2% researchgate.net
Product Melting Point 51.2 °C researchgate.net
Confirmation Methods FTIR, ¹H NMR researchgate.net

These findings confirm that a nitrating system based on nitric acid and acetic anhydride is highly effective for modifying substrates containing an ethylene glycol structure, achieving high purity and yield. researchgate.net

Reaction Pathways and Product Distribution in Ethane 1,2 Diol Nitration

Primary Nitration Pathway Leading to Ethylene (B1197577) Glycol Dinitrate (EGDN)

The principal reaction in the nitration of ethane-1,2-diol is the esterification of the two hydroxyl (-OH) groups with nitric acid to form ethylene glycol dinitrate (EGDN), also known as 1,2-dinitroxyethane. sciencemadness.org This conversion is an electrophilic substitution reaction that occurs in two sequential steps.

The process is conventionally carried out by treating ethane-1,2-diol with a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). google.com The role of sulfuric acid is crucial; it acts as a catalyst by protonating nitric acid, which then eliminates a water molecule to form the highly electrophilic nitronium ion (NO₂⁺), the primary nitrating agent. researchgate.net

Mechanism of Nitronium Ion Formation: H₂SO₄ + HNO₃ ⇌ H₂NO₃⁺ + HSO₄⁻ H₂NO₃⁺ → NO₂⁺ + H₂O

Once formed, the nitronium ion reacts with the alcohol groups of ethane-1,2-diol. The mechanism proceeds as follows:

First Nitration: One of the hydroxyl groups of ethane-1,2-diol acts as a nucleophile, attacking the electrophilic nitronium ion. This is followed by deprotonation to yield the intermediate, ethylene glycol mononitrate (EGMN).

Second Nitration: The remaining hydroxyl group of EGMN undergoes the same reaction sequence—nucleophilic attack on another nitronium ion followed by deprotonation—to form the final product, ethylene glycol dinitrate (EGDN).

Parameter Condition Notes Reference
Reactants Ethane-1,2-diol, Nitric Acid, Sulfuric AcidSulfuric acid acts as a catalyst and dehydrating agent. google.comwikipedia.orgprepchem.com
Nitrating Agent Nitronium Ion (NO₂⁺)Formed from the reaction between nitric and sulfuric acids. researchgate.net
Temperature 10-25°CCrucial for controlling reaction rate and minimizing by-products. wikipedia.orgprepchem.com
Reaction Type Electrophilic Substitution / EsterificationSequential nitration of two hydroxyl groups. google.com
Product Ethylene Glycol Dinitrate (EGDN)A colorless, oily liquid explosive. wikipedia.org
Yield ~90% (under optimal conditions)Yield can be lower due to side reactions and purification losses. wikipedia.orgicm.edu.pl

Analysis of Side Reactions and By-product Formation

During the nitration process, the strongly acidic and oxidative environment facilitates several side reactions, leading to the formation of various impurities that can affect the stability and performance of the EGDN product.

The presence of concentrated sulfuric acid, a powerful dehydrating agent, can catalyze the elimination of water from ethane-1,2-diol molecules.

Intramolecular Dehydration: This pathway involves the removal of one molecule of water from a single molecule of ethane-1,2-diol, which can lead to the formation of acetaldehyde (B116499) or, more significantly, ethylene oxide.

Intermolecular Dehydration: Two molecules of ethane-1,2-diol can react to eliminate a water molecule, forming diethylene glycol. This process can continue, producing triethylene glycol and other polyglycols. wikipedia.org These polyglycols can also be subsequently nitrated, leading to the formation of diethylene glycol dinitrate (DEGDN) and other nitrated ether impurities.

Pinacol (B44631) Rearrangement: Under acidic conditions, 1,2-diols can undergo a rearrangement known as the pinacol rearrangement. chegg.com This involves the protonation of a hydroxyl group, loss of water to form a carbocation, followed by a methyl shift and deprotonation to yield a ketone. For ethane-1,2-diol, this could theoretically lead to the formation of acetaldehyde.

Concentrated nitric acid is a potent oxidizing agent and can degrade ethane-1,2-diol, especially at elevated temperatures. The alcohol functional groups are susceptible to oxidation.

The primary hydroxyl groups of ethane-1,2-diol can be oxidized to form aldehydes (glyoxal) and subsequently to carboxylic acids.

Further oxidation can lead to the cleavage of the carbon-carbon bond, resulting in the formation of smaller molecules.

Common oxidative degradation products include:

Glycolic acid

Glyoxylic acid

Oxalic acid

These oxidation reactions are highly exothermic and can contribute to runaway reactions if the temperature is not strictly controlled. They also produce gaseous by-products, including various nitrogen oxides (NOₓ), which can further catalyze decomposition. researchgate.net

The dinitration of ethane-1,2-diol is a stepwise process, necessarily proceeding through a mono-nitrated intermediate, ethylene glycol mononitrate (EGMN).

HOCH₂CH₂OH + HNO₃ → HOCH₂CH₂ONO₂ + H₂O

Under typical nitrating conditions with a stoichiometric excess of nitrating agent, the reaction to form EGDN is rapid, making the isolation of significant quantities of EGMN challenging. The second hydroxyl group is quickly nitrated. However, EGMN is always present as a transient species in the reaction mixture. researchgate.net Studies on the biodegradation of EGDN have shown that the process often involves the sequential removal of nitrate (B79036) groups, with EGMN being detected as a key metabolite, confirming its existence as a stable, albeit intermediate, compound. researchgate.net

The presence of EGMN in the final product is generally considered an impurity, as its properties differ from those of the desired dinitrate product.

Side Reaction Type Reactant(s) Key Products / By-products Conditions
Dehydration (Intermolecular) Ethane-1,2-diolDiethylene glycol, Triethylene glycolStrongly acidic (H₂SO₄)
Oxidative Degradation Ethane-1,2-diol, Nitric AcidGlycolic acid, Oxalic acid, Nitrogen oxidesStrongly acidic, oxidative
Incomplete Nitration Ethane-1,2-diol, Nitric AcidEthylene Glycol Mononitrate (EGMN)Transient intermediate

Advanced Synthetic Methodologies and Process Engineering for Nitrate Esters

Design and Optimization of Traditional Batch Synthesis Operations

The conventional method for synthesizing nitrate (B79036) esters such as EGDN involves batch nitration. This process is typically carried out by slowly introducing ethane-1,2-diol into a cooled, stirred mixture of concentrated nitric acid and sulfuric acid. ijpsjournal.comechemi.com The sulfuric acid acts as a catalyst and a dehydrating agent, facilitating the formation of the nitronium ion (NO₂⁺), the key electrophile in the esterification of the alcohol groups. echemi.com

Optimization of traditional batch synthesis hinges on several critical parameters to ensure both high yield and operational safety. Key variables include the ratio of sulfuric acid to nitric acid, the concentration of the acids, the reaction temperature, and the rate of addition of the glycol. echemi.comwikipedia.org Maintaining a low temperature, typically between 10-20°C, is crucial to prevent runaway reactions and minimize the formation of undesirable byproducts. ijpsjournal.comwikipedia.org The highly exothermic nature of the nitration reaction necessitates efficient heat removal, which is a significant challenge in large-scale batch reactors.

A typical laboratory-scale batch synthesis involves the dropwise addition of ethane-1,2-diol to the nitrating mixture, followed by a controlled reaction period. The crude EGDN is then separated and purified, usually by washing with water and a dilute sodium carbonate solution to neutralize residual acids. ijpsjournal.comicm.edu.pl Yields in batch processes are reported to be in the range of 60-64%, with careful control of reaction conditions. icm.edu.pl

The use of acetic acid in this process is less common than sulfuric acid but is relevant in the broader context of nitration chemistry. Glacial acetic acid can serve as a polar solvent, capable of dissolving the reactants. echemi.comquora.com In some nitration reactions, acetic anhydride (B1165640) is used with nitric acid, which can influence the reaction pathway. nih.gov While not the standard for EGDN synthesis, the miscibility of EGDN with glacial acetic acid suggests its potential as a component in the reaction medium. sciencemadness.org

Table 1: Parameters in Traditional Batch Synthesis of Ethylene (B1197577) Glycol Dinitrate

Parameter Typical Range/Value Significance
Reactants Ethane-1,2-diol, Nitric Acid, Sulfuric Acid Primary components for the synthesis of EGDN.
Nitrating Mixture Ratio e.g., 60% H₂SO₄, 40% HNO₃ Affects the concentration of nitronium ions and reaction rate. ijpsjournal.com
Reaction Temperature 10-20°C Critical for controlling the exothermic reaction and preventing side reactions. ijpsjournal.com
Addition Rate Slow, dropwise Ensures gradual heat release and maintains temperature control.
Post-reaction Quenching Pouring into ice water Separates the oily EGDN product from the acidic aqueous phase. ijpsjournal.com
Purification Washing with water and sodium carbonate solution Removes residual acids and impurities. icm.edu.pl
Reported Yield 60-64% Outcome of a well-controlled batch synthesis. icm.edu.pl

Continuous Flow Nitration Utilizing Miniaturized Devices

Continuous flow chemistry, particularly using microreactors, has emerged as a superior alternative to batch processing for highly exothermic and potentially hazardous reactions like nitration.

Flow chemistry involves the continuous pumping of reactants through a network of tubes or channels, where they mix and react. google.com This methodology offers significant advantages for managing highly exothermic reactions. The small internal dimensions of microreactors result in a very high surface-area-to-volume ratio, which allows for extremely efficient heat dissipation. This superior temperature control mitigates the risk of thermal runaways and the formation of thermally induced byproducts, leading to a safer process and often higher product selectivity. researchgate.net The small reaction volumes inherent in continuous flow systems also enhance safety by minimizing the amount of hazardous material present at any given time.

Microreactors are characterized by channels with dimensions typically in the sub-millimeter range. This small scale dramatically reduces the diffusion distances for molecules, leading to rapid mixing and enhanced mass transfer. The efficient mixing ensures that the reactants are brought together quickly and uniformly, which can lead to faster reaction rates and more consistent product quality. The combination of excellent heat and mass transfer in microreactors allows for precise control over reaction conditions that is unattainable in conventional batch reactors. researchgate.net

In continuous flow nitration, the optimization of process parameters is key to maximizing yield and purity.

Residence Time: This is the time the reactants spend in the reactor and is controlled by the reactor volume and the total flow rate of the reactants. For the synthesis of di- and tri-nitrate esters in microreactors, residence times are typically short. researchgate.net Adjusting the residence time allows for fine-tuning the extent of the reaction.

Temperature Profiles: Microreactors enable precise control over the temperature profile along the length of the reactor. For the synthesis of polyethylene (B3416737) glycol dinitrate, a related polymer, reaction temperatures are maintained in the range of 0-15°C in a continuous flow setup. google.com This level of control is critical for optimizing the reaction rate while suppressing side reactions.

Flow Ratios: The stoichiometry of the reaction is precisely controlled by the relative flow rates of the reactant streams. In the synthesis of dinitrate and trinitrate esters, the molar ratio of nitric acid to the alcohol is a critical parameter that can be easily adjusted to optimize the reaction. researchgate.net

A conceptual continuous flow process for EGDN would involve pumping separate streams of ethane-1,2-diol and a nitrating mixture (e.g., nitric acid/sulfuric acid) into a microreactor. The product stream would then be continuously quenched and purified. A patent for the continuous production of polyethylene glycol dinitrate describes a similar process using an advanced flow reactor where the acid and glycol compositions are continuously reacted. google.com

Table 2: Key Process Parameters in Continuous Flow Nitration

Parameter Description Significance in EGDN Synthesis
Residence Time The duration reactants spend within the reactor. Allows for precise control over the reaction progress and can be optimized to maximize the yield of the desired dinitrate ester.
Temperature Profile The temperature maintained along the reactor length. Crucial for managing the highly exothermic nitration of ethane-1,2-diol, preventing runaway reactions and byproduct formation.
Flow Ratios The relative rates at which reactant solutions are pumped into the reactor. Determines the stoichiometry of the reaction, allowing for fine-tuning of the nitric acid to ethane-1,2-diol ratio for optimal conversion.

Catalytic Strategies in Nitrate Ester Synthesis

The use of heterogeneous catalysts in nitration reactions offers several advantages, including easier separation of the catalyst from the reaction mixture, potential for catalyst recycling, and often milder reaction conditions.

While the traditional synthesis of EGDN relies on homogeneous catalysis with sulfuric acid, there is growing interest in solid acid catalysts.

Zeolites: These are crystalline aluminosilicates with a well-defined porous structure. The shape and size of the pores can lead to shape-selective catalysis, potentially improving the selectivity of the nitration reaction. Zeolites can function as both Brønsted and Lewis acids. doi.org While the nitration of aromatic compounds using zeolite catalysts has been studied, their application in the O-nitration of diols like ethane-1,2-diol is not as extensively documented. doi.orgcommonorganicchemistry.comgoogle.com However, the acidic nature of zeolites makes them potential candidates for catalyzing the formation of the nitronium ion from nitric acid.

Clay-Supported Systems: Clays, such as montmorillonite, are another class of solid acids that have been employed as catalysts in various organic reactions. nih.govresearchgate.netresearchgate.netias.ac.in They are inexpensive, readily available, and can be modified to enhance their catalytic activity. ijpsjournal.com Clay-supported metal nitrates, such as ferric nitrate on K-10 clay ("Clayfen"), have been used as effective nitrating agents for phenols. sciencemadness.org These systems offer the potential for milder reaction conditions and easier work-up compared to mixed acids. The application of clay-supported catalysts for the synthesis of nitrate esters from alcohols is an area of active research, with the potential to provide more environmentally benign synthetic routes. ijpsjournal.comresearchgate.net

Role of Lewis Acid Catalysis in O-Nitration

The direct O-nitration of alcohols to form nitrate esters is a fundamental transformation, traditionally reliant on harsh acidic conditions. Recent advancements have focused on milder, more selective methods, with Lewis acid catalysis emerging as a promising strategy. Lewis acids can activate both the alcohol substrate and the nitrating agent, facilitating the reaction under less aggressive conditions and improving functional group tolerance. researchgate.netresearchgate.net

A notable development in this area is the use of magnesium triflate (Mg(OTf)₂) as a catalyst in conjunction with N,6-dinitrosaccharin, a bench-stable nitrating reagent. researchgate.net This catalytic system enables the mild and selective O-nitration of a wide range of alcohols. researchgate.net Mechanistic studies, supported by Density Functional Theory (DFT), reveal a dual role for the magnesium catalyst. It activates the nitrating reagent and the alcohol substrate simultaneously. researchgate.net This dual activation leads to the formation of a nitrooxonium ion intermediate, a long-accepted but previously elusive species in solution, followed by a barrierless proton transfer to complete the reaction. researchgate.net This methodology demonstrates high efficiency and selectivity for various alcohols, including those with sensitive functional groups like alkenes, alkynes, and carbonyls, which are often incompatible with traditional mixed-acid nitration. researchgate.netresearchgate.net

Table 1: Lewis Acid-Catalyzed O-Nitration of Alcohols

CatalystNitrating AgentKey FeaturesSubstrate ScopeSource
Magnesium Triflate (Mg(OTf)₂)N,6-DinitrosaccharinMild and selective O-nitration; Dual activation mechanism.Broad, including alcohols with alkenes, alkynes, and carbonyls. researchgate.netresearchgate.net

Biocatalysis: Enzymatic Transformations of Organic Nitrate Esters (e.g., Old Yellow Enzyme)

Biocatalysis offers an environmentally benign alternative for the transformation of organic nitrate esters. Enzymes from the Old Yellow Enzyme (OYE) family of flavoproteins have been identified as key players in the degradation of nitrate ester explosives. york.ac.ukwhiterose.ac.uk These enzymes, found in bacteria, yeast, and plants, can catalyze the reduction of nitrate esters, converting them into less hazardous compounds. nih.govmanchester.ac.uk

Table 2: OYE-Catalyzed Reduction of Nitrate Esters

EnzymeSubstrateCofactorKey ObservationSource
Old Yellow Enzyme (OYE)Glycerin Trinitrate (GTN)NADPHPreferential reduction of primary nitrate groups. nih.govnih.gov
Old Yellow Enzyme (OYE)Propylene 1,2-dinitrateNADPHDisplays ping-pong kinetics; rate-limiting step is enzyme reduction by NADPH. nih.govnih.gov

Exploration of Alternative Nitrating Agents Beyond Classical Mixed Acids

The use of classical mixed acids (HNO₃/H₂SO₄) for O-nitration, while effective, suffers from significant drawbacks, including harsh reaction conditions, lack of selectivity, and the generation of hazardous waste streams. core.ac.ukdtic.mil This has spurred research into alternative nitrating agents that offer milder conditions, greater selectivity, and improved environmental profiles.

Nitrodesilylation Reactions for Clean Synthesis

Nitrodesilylation presents a "clean" synthetic route to nitrate esters, avoiding the use of strong acids. core.ac.uk This method utilizes dinitrogen pentoxide (N₂O₅) in an inert solvent as the nitrating agent. The N₂O₅ cleaves the silicon-oxygen bond in silyl (B83357) ethers to yield the corresponding nitrate ester and a silyl nitrate co-product. core.ac.uk This process is highly efficient, with reactions proceeding cleanly and in high yields (83-92% for simple trimethylsilyl (B98337) ethers). A key advantage is the elimination of acidic byproducts, which simplifies workup and reduces environmental impact. The silyl nitrate co-product can potentially be used in further nitrations, minimizing waste. core.ac.uk This methodology is particularly valuable for synthesizing high-energy compounds where purity and stability are paramount.

Utilization of Pre-formed Nitronium Ion Salts (e.g., Nitronium Tetrafluoroborate)

Pre-formed nitronium salts, such as nitronium tetrafluoroborate (B81430) (NO₂BF₄), serve as powerful, anhydrous sources of the nitronium ion (NO₂⁺), the active electrophile in nitration. sciencemadness.orgwikipedia.org These crystalline solids can effect nitration without the need for mixed acids, allowing for reactions under milder and more controlled conditions. rsc.orgsemanticscholar.org NO₂BF₄ is a colorless, hygroscopic solid that must be handled under anhydrous conditions as it reacts with water to form nitric and hydrofluoric acids. wikipedia.org It has found application in the nitration of various organic compounds, including sensitive substrates like porphyrins, where it allows for selective and controllable introduction of nitro groups. semanticscholar.org While highly effective, its poor solubility in many organic solvents can be a limitation, though it is soluble in solvents like sulfolane (B150427) and acetonitrile (B52724). sciencemadness.orgreddit.com

Development and Application of Novel Organic Nitrating Reagents (e.g., Saccharin-based)

Recent research has focused on developing bench-stable, easy-to-handle solid organic nitrating reagents. N-nitrosaccharin and its derivatives have emerged as particularly effective reagents for the nitration of (hetero)arenes and, more recently, for the O-nitration of alcohols. researchgate.netspringernature.comresearchgate.net These compounds can be synthesized in a single step from inexpensive, commercially available starting materials like saccharin, nitric acid, and acetic anhydride. researchgate.netgoogle.com N-nitrosaccharins are crystalline solids that are stable under ambient conditions for extended periods. google.com In combination with a Lewis acid catalyst, N,6-dinitrosaccharin has been shown to be a potent reagent for the selective O-nitration of alcohols, demonstrating broad functional group tolerance. researchgate.netresearchgate.net This approach avoids the strongly acidic and hazardous conditions associated with traditional nitration methods. springernature.com

Inorganic Nitrate Salts in Combination with Activating Agents (e.g., Lithium Nitrate, Ferric Nitrate, Calcium Nitrate)

A milder approach to nitration involves the use of stable, easy-to-handle inorganic nitrate salts in combination with an activating agent. dtic.milgoogle.com This method generates the active nitrating species in situ. A common system involves reacting a nitrate salt, such as ammonium (B1175870) nitrate, with trifluoroacetic anhydride (TFAA). lookchem.com This combination effectively nitrates aromatic compounds at room temperature in high yields. lookchem.com The reaction rate is influenced by the solubility of the inorganic salt in the reaction medium; polar solvents like nitromethane (B149229) and acetonitrile accelerate the reaction. lookchem.com Another widely used system employs a nitrate salt with sulfuric acid, which forms nitric acid in situ. google.comgoogle.com This method offers simple stoichiometric control over the nitronium ion concentration and can limit the amount of nitric acid and dissolved nitrate esters in the waste stream compared to traditional mixed acid nitrations. dtic.mil Various metal nitrates have been successfully used, demonstrating the versatility of this approach. lookchem.comsciencemadness.org

Table 3: Comparison of Alternative Nitrating Systems

MethodReagentsAdvantagesLimitationsSource
NitrodesilylationSilyl ethers, Dinitrogen Pentoxide (N₂O₅)Clean synthesis, no strong acids, high yields.Requires preparation of silyl ether substrate. core.ac.uk
Nitronium SaltsNitronium Tetrafluoroborate (NO₂BF₄)Powerful, anhydrous, controlled conditions.Hygroscopic, poor solubility in some solvents. sciencemadness.orgwikipedia.orgsemanticscholar.org
Organic ReagentsN-nitrosaccharin, Lewis AcidBench-stable, solid, high selectivity, mild conditions.Requires synthesis of the reagent. researchgate.netspringernature.comgoogle.com
Inorganic SaltsMetal Nitrate, H₂SO₄ or TFAAMilder conditions, stable reagents, good stoichiometric control.Reaction rate can be dependent on salt solubility. dtic.milgoogle.comlookchem.com

Despite a comprehensive search for scholarly articles, patents, and chemical engineering literature, no specific information was found detailing the process of gas-phase nitration of ethane-1,2-diol (ethylene glycol) using dinitrogen pentoxide (N₂O₅).

The search yielded information on related processes, such as:

Liquid-phase nitration of ethylene glycol: This is the most common method, typically employing a mixture of nitric acid and sulfuric acid.

Solution-phase nitration with N₂O₅: The nitration of ethylene glycol using dinitrogen pentoxide in an organic solvent has been documented, reportedly achieving high yields.

Gas-phase nitration of other compounds: The gas-phase nitration of substrates like ethane (B1197151) and various aromatic compounds using agents such as nitric acid or nitrogen dioxide is described in the literature.

Synthesis from ethylene oxide: The formation of ethylene glycol dinitrate through the reaction of ethylene oxide with dinitrogen pentoxide is another known synthetic route.

However, no detailed research findings, process engineering data, or data tables specifically concerning the direct reaction between gaseous ethane-1,2-diol and dinitrogen pentoxide could be located. Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article on the subject as requested under the specified outline "4.4.5. Gas-Phase Nitration Using Dinitrogen Pentoxide (N₂O₅)" while adhering to the strict content inclusions and exclusions.

Kinetic and Mechanistic Investigations of Nitration Processes

Advanced Kinetic Studies and Derivation of Rate Equations

Advanced kinetic studies are fundamental to elucidating the intricacies of the nitration of ethane-1,2-diol. These investigations focus on determining the mathematical expressions that describe the rate of reaction and its dependence on various factors.

While specific kinetic data for the nitration of ethane-1,2-diol in a purely nitric acid-acetic acid system is not extensively documented in publicly available literature, the principles of nitration kinetics in other systems provide a framework for understanding this reaction. Generally, the nitration of alcohols is a complex process, and the reaction order can vary depending on the reaction conditions.

In analogous nitration reactions of aromatic compounds in acetic anhydride (B1165640), the reaction can exhibit zeroth-order kinetics under certain conditions, where the rate is independent of the concentration of the aromatic substrate. This suggests that the formation of the nitrating agent is the rate-determining step. In other cases, first-order kinetics with respect to the aromatic substrate are observed. rsc.org For the nitration of glycerol (B35011), a related polyol, a kinetic model assuming first-order reactions with respect to each reactant has been developed.

The rate of nitration is significantly influenced by the composition of the acid mixture. For instance, in the nitration of trifluoromethoxybenzene using a mixed acid of nitric and sulfuric acid, the reaction rate is strongly dependent on the concentration of sulfuric acid. researchgate.net In the context of ethane-1,2-diol nitration, the reaction rate would likely depend on the concentrations of ethane-1,2-diol, nitric acid, and the catalytic effect of acetic acid.

A proposed general rate equation for the nitration of an alcohol (ROH) can be expressed as:

Rate = k[ROH]a[HNO3]b[Acid Catalyst]c

Where 'a', 'b', and 'c' are the reaction orders with respect to the alcohol, nitric acid, and the acid catalyst (in this case, potentially protonated acetic acid), respectively, and 'k' is the rate constant. The determination of these orders would require detailed experimental studies monitoring the concentration of reactants and products over time under various initial concentrations.

Table 1: Postulated Reaction Orders in Alcohol Nitration

ReactantPostulated Reaction OrderRationale
Ethane-1,2-diol1The reaction rate is expected to be directly proportional to the concentration of the alcohol substrate available for nitration.
Nitric Acid1-2The concentration of nitric acid influences the formation of the active nitrating species. In some aromatic nitrations, the reaction is approximately second order in nitric acid. rushim.ru
Acetic AcidVariableAcetic acid can act as a solvent and a catalyst. Its role may be complex, potentially involving the formation of acetyl nitrate (B79036) or protonated species that influence the concentration of the nitronium ion. rsc.orgwuxibiology.com

Temperature Dependence of Reaction Rates and Activation Energy Determination

The rate of nitration of ethane-1,2-diol is highly dependent on temperature. stackexchange.com Higher temperatures generally increase the reaction rate but can also lead to a higher incidence of side reactions and decomposition of the products. pageplace.de For safety and selectivity, nitration reactions are often carried out at low temperatures. stackexchange.comwikipedia.org

The relationship between the reaction rate constant (k) and temperature (T) is described by the Arrhenius equation:

k = A * e-Ea/RT

Where 'A' is the pre-exponential factor, 'Ea' is the activation energy, and 'R' is the universal gas constant. The activation energy represents the minimum energy required for the reaction to occur.

Table 2: Representative Activation Energies for Nitration Reactions

ReactionSolvent/CatalystActivation Energy (kJ/mol)
Nitration of TolueneMicrochannel Reactor28.00 researchgate.net
Nitration of o-NitrotolueneMicrochannel Reactor25.71 researchgate.net
Nitration of p-NitrotolueneMicrochannel Reactor31.91 researchgate.net

Elucidation of Detailed Reaction Mechanisms

The nitration of ethane-1,2-diol is generally understood to proceed through an electrophilic substitution mechanism, although the specific intermediates and pathways can be influenced by the reaction medium.

The key electrophile in the nitration of alcohols in strong acid is the nitronium ion (NO2+). google.comdoubtnut.commasterorganicchemistry.com This highly reactive species is generated from the reaction of nitric acid with a stronger acid, which in this case would be protonated acetic acid or another molecule of nitric acid acting as a Brønsted acid. The generation of the nitronium ion can be represented by the following equilibrium:

2 HNO3 ⇌ H2O + NO2+ + NO3-

In the presence of a stronger acid like sulfuric acid, the formation of the nitronium ion is more favorable. byjus.comkhanacademy.org In a nitric acid-acetic acid mixture, the formation of acetyl nitrate (CH3COONO2) can also occur, which can then act as the nitrating agent, potentially in its protonated form. wuxibiology.com

The mechanism involves the attack of the lone pair of electrons on the oxygen atom of the hydroxyl group of ethane-1,2-diol on the electrophilic nitrogen atom of the nitronium ion. This is followed by the deprotonation of the resulting intermediate to form the nitrate ester. The reaction proceeds in two steps to form the dinitrate.

The reaction of alcohols with the nitronium ion is believed to proceed through the formation of a protonated nitrate ester or a nitrooxonium ion intermediate. For ethane-1,2-diol, the initial attack by one of the hydroxyl groups on the nitronium ion would form a protonated mononitrate ester.

While direct evidence for carbocation intermediates in the nitration of ethane-1,2-diol is limited, such intermediates are known to form in other acid-catalyzed reactions of alcohols and diols. mdpi.comscribd.com It is plausible that under certain conditions, particularly at higher temperatures or with stronger acid catalysts, the protonated hydroxyl group could depart as a water molecule, leading to the formation of a carbocation that could then be attacked by a nitrate ion. However, the direct attack of the alcohol on the nitronium ion is generally considered the more likely pathway for the formation of nitrate esters. wikipedia.org

The solvent plays a crucial role in nitration reactions, influencing both the reaction rate and the selectivity. pageplace.de Acetic acid can act as a solvent to homogenize the reaction mixture and can also participate in the reaction by forming acetyl nitrate. wuxibiology.com The polarity of the solvent can affect the stability of the intermediates and the transition state, thereby altering the reaction rate.

Computational Chemistry Approaches to Mechanistic Understanding

Computational chemistry provides powerful tools for investigating the intricate details of chemical reactions at a molecular level. For complex processes like nitration, these methods can elucidate reaction pathways, identify transient intermediates, and quantify the energetic barriers that govern reaction rates. The following sections explore the application of two key computational techniques, Density Functional Theory (DFT) and Ab Initio Molecular Dynamics (AIMD), to understand the mechanistic aspects of the acetic acid, ethane-1,2-diol, and nitric acid system.

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of chemical systems. It is widely applied to map out the potential energy surface of a reaction, providing critical insights into its mechanism. In the context of the nitration of ethane-1,2-diol with nitric acid, potentially in the presence of acetic acid, DFT calculations can clarify the sequence of elementary steps, the structure of intermediates, and the geometry and energy of transition states.

The nitration of alcohols like ethane-1,2-diol typically proceeds via the formation of a highly reactive electrophile, the nitronium ion (NO₂⁺). researchgate.net This ion is generated from nitric acid, a process often catalyzed by a stronger acid like sulfuric acid, though other protic or Lewis acids can play a role. researchgate.net DFT studies can model this initial step, as well as the subsequent electrophilic attack of the nitronium ion on the hydroxyl groups of ethane-1,2-diol to form the nitrate ester.

A systematic DFT investigation of this reaction would involve:

Geometry Optimization: Calculating the lowest-energy structures for all relevant species, including the reactants (ethane-1,2-diol, nitric acid, catalyst), intermediates (protonated species, reaction complexes), transition states, and products (ethylene glycol mononitrate, ethylene (B1197577) glycol dinitrate).

Transition State Searching: Locating the saddle points on the potential energy surface that connect reactants to products. These transition state structures represent the highest energy barrier that must be overcome for the reaction to proceed. Vibrational frequency calculations are performed to confirm that a structure is a true transition state, characterized by a single imaginary frequency corresponding to the reaction coordinate.

While specific DFT studies on the nitration of ethane-1,2-diol in an acetic acid medium are not extensively documented in the literature, insights can be drawn from DFT investigations of similar nitration or oxidation reactions. acs.orgbohrium.com For instance, DFT has been used to explore various pathways for reactions involving ethane-1,2-diol, successfully identifying the most energetically favorable routes. nih.gov These studies demonstrate that the reaction can be a multi-step process involving the formation of cyclic intermediates. bohrium.comnih.gov

The data below illustrates the type of energetic information that can be obtained from DFT calculations for a hypothetical two-step nitration of ethane-1,2-diol.

Reaction StepDescriptionCalculated ParameterHypothetical Value (kcal/mol)
1Formation of Ethylene Glycol MononitrateActivation Energy (Ea₁)15-20
1Formation of Ethylene Glycol MononitrateReaction Enthalpy (ΔH₁)-10
2Formation of Ethylene Glycol DinitrateActivation Energy (Ea₂)18-23
2Formation of Ethylene Glycol DinitrateReaction Enthalpy (ΔH₂)-8

Note: Values are illustrative and based on typical activation barriers for similar nitration reactions.

DFT calculations can also elucidate the role of the solvent and additives like acetic acid. Acetic acid could influence the reaction by participating in proton transfer relays, stabilizing intermediates or transition states through hydrogen bonding, or altering the polarity of the reaction medium.

Ab Initio Molecular Dynamics (AIMD) Simulations for Dissociation Dynamics

While DFT provides a static picture of a reaction pathway, Ab Initio Molecular Dynamics (AIMD) offers a dynamic view, simulating the real-time motion of atoms and molecules. In AIMD, the forces acting on the atoms are calculated "on the fly" using quantum mechanics (often DFT), allowing the simulation to model complex bond-breaking and bond-forming events without relying on predefined empirical potentials.

For the mixture of acetic acid, ethane-1,2-diol, and nitric acid, AIMD simulations are invaluable for understanding the dissociation dynamics that precede the nitration reaction. Key processes that can be investigated include:

Acid Dissociation: The simulations can model the auto-dissociation of nitric acid (2HNO₃ ⇌ H₂NO₃⁺ + NO₃⁻) and its subsequent breakdown to form the nitronium ion (H₂NO₃⁺ ⇌ H₂O + NO₂⁺). The presence of ethane-1,2-diol and acetic acid molecules can mediate this process through explicit hydrogen bonding and proton transfer events.

Proton Transfer Networks: AIMD can track the intricate network of hydrogen bonds between all three components. It can reveal the pathways and timescales of proton hopping between nitric acid, acetic acid, and the hydroxyl groups of ethane-1,2-diol. Such proton transfers are crucial for activating the nitric acid for nitration. uni-halle.de

Solvation and Caging Effects: The simulation can show how reactant molecules are solvated and how this "solvent cage" influences their reactivity. For example, the lifetime of the highly reactive nitronium ion might be affected by its immediate molecular environment.

AIMD has been successfully used to study the thermal dissociation of acetic acid cityu.edu.hk and the complex dissociation behavior of nitric acid in aqueous solutions. nih.govrsc.org Studies on similar systems show that these simulations can capture rare events like proton transfer and dimerization. nih.gov In the context of the product, ethylene glycol dinitrate, AIMD calculations have been used to rationalize its dissociation dynamics, identifying bond-breaking events on femtosecond timescales. nih.gov

An AIMD simulation of the ternary mixture would provide data on the frequency and duration of specific molecular events, offering a deeper understanding of the system's reactive potential.

Dynamic EventDescriptionTypical Timescale
Hydrogen Bond LifetimeAverage duration of an O-H···O bond between molecules.1-5 picoseconds (ps)
Proton TransferTime for a proton to hop from a donor to an acceptor (e.g., HNO₃ to C₂H₄(OH)₂).Sub-picosecond (<1 ps)
Initial Bond Dissociation (e.g., in HNO₃)Time to first bond-breaking event leading to reactive species.10s to 100s of femtoseconds (fs)
Molecular ReorientationTime for a molecule to rotate significantly within the solvent cage.5-10 picoseconds (ps)

Note: Timescales are illustrative and based on AIMD simulations of similar condensed-phase systems.

By simulating the molecular-level dynamics, AIMD provides a bridge between the static energy landscapes from DFT and the macroscopic behavior of the chemical system, offering a comprehensive picture of the dissociation events that initiate the nitration process.

Analytical Methodologies for Reaction Monitoring and Product Characterization

Quantitative Compositional Analysis of Nitrating Acid Mixtures

The precise composition of the nitrating acid mixture, particularly the concentrations of nitric acid, sulfuric acid, and water, is a determining factor in the efficiency and safety of the nitration process. ejmse.ro

Accurate determination of the acid components in the nitrating mixture is essential for controlling the reaction stoichiometry. Various titrimetric methods have been developed for this purpose, offering a balance of speed, accuracy, and cost-effectiveness suitable for industrial laboratories. ejmse.ro

One established protocol involves a two-part titration. The concentration of sulfuric acid is determined through a direct precipitation titration, while the nitric acid content is found using a redox back titration. ejmse.ro This method has demonstrated high accuracy, with recoveries of 99.80% for H₂SO₄ and 98.91% for HNO₃. ejmse.ro

Another common approach is to first determine the total acidity of the mixture by titrating a diluted sample with a standard solution of sodium hydroxide (B78521) (NaOH). finishing.comresearchgate.net Following this, a separate analysis specific to one of the components is performed. For instance, nitric acid can be quantified via a redox titration with a ferrous sulfate (B86663) solution. finishing.comgoogle.com The concentration of sulfuric acid is then calculated by subtracting the nitric acid concentration from the total acidity. google.com Alternatively, a sample can be heated to drive off the more volatile nitric acid, with the remaining solution titrated to find the sulfuric acid content alone; the nitric acid is then determined by difference. finishing.com

Table 1: Titrimetric Methods for Nitrating Acid Analysis

Analyte Method Principle Typical Reagents
Sulfuric Acid Direct Precipitation Titration Precipitation of sulfate ions Lead(II) nitrate (B79036) (Pb(NO₃)₂)
Nitric Acid Redox Back Titration Oxidation of Fe²⁺ by NO₃⁻, followed by back titration of excess Fe²⁺ Iron(II) sulfate (FeSO₄), Potassium dichromate (K₂Cr₂O₇)

| Total Acidity | Acid-Base Titration | Neutralization of all acidic protons | Sodium hydroxide (NaOH) |

Water content is a critical parameter in nitration reactions, as it directly influences the activity of the nitrating species (the nitronium ion, NO₂⁺). ejmse.rostackexchange.com While the water content can be calculated by difference after determining the concentrations of the acid components, direct measurement offers greater accuracy. ejmse.ro

The Karl Fischer (KF) titration is a widely used and highly specific method for the direct determination of water content in acidic mixtures. google.com However, the strong oxidizing nature of nitrating acids can interfere with the classical KF reagent. google.com To circumvent this, a modified approach is used where the sample is first dissolved in a mixture of solvents, such as methylene (B1212753) chloride and pyridine (B92270). The pyridine neutralizes the strong acids by forming pyridinium (B92312) sulfate and nitrate salts, preventing undesirable side reactions with the KF reagent. google.com The sample is then titrated with the Karl Fischer reagent to quantify the water content. google.com This method is effective across a wide range of acid and water concentrations. google.com

Table 2: Example Compositions of Sulfuric-Nitric Acid Mixtures and Determined Water Content via Modified Karl Fischer Titration | Sample Composition (%) | Determined Water Content (%) | | :--- | :--- | | H₂SO₄: 80.0 | HNO₃: 7.71 | N₂O₃: 4.72 | H₂O: 6.70 | 6.71 | | H₂SO₄: 81.43 | HNO₃: 11.38 | N₂O₃: 3.57 | H₂O: 3.62 | 3.58 | | H₂SO₄: 87.30 | HNO₃: 0.004 | N₂O₃: 2.00 | H₂O: 10.70 | 10.60 | Data sourced from patent SU716971A1. google.com

Spectroscopic Techniques for Nitrate Ester Characterization (e.g., Infrared Spectroscopy, Nuclear Magnetic Resonance)

Spectroscopic methods are indispensable for confirming the identity and structural integrity of the synthesized nitrate ester, ethane-1,2-diyl dinitrate (EGDN).

Infrared (IR) Spectroscopy is a rapid and non-destructive technique used to identify the key functional groups present in the EGDN molecule. The presence of the nitrate ester group (-ONO₂) is confirmed by strong and characteristic absorption bands. dtic.milrsc.org The asymmetric stretching vibration (νas(NO₂)) typically appears in the region of 1630-1660 cm⁻¹, while the symmetric stretching vibration (νs(NO₂)) is observed around 1270-1280 cm⁻¹. rsc.orgicm.edu.plresearchgate.netresearchgate.net Quantitative analysis is also possible, as the absorbance of these bands generally adheres to the Beer-Lambert law over a reasonable range of concentrations. dtic.mil

Table 3: Characteristic Infrared Absorption Bands for Ethane-1,2-diyl Dinitrate (EGDN)

Vibrational Mode Wavenumber (cm⁻¹) Description
Asymmetric NO₂ Stretch ~1635 Strong absorption, characteristic of the nitrate ester group
Symmetric NO₂ Stretch ~1270 Strong absorption, characteristic of the nitrate ester group

Data sourced from Fettaka & Lefebvre (2014). icm.edu.plresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure of EGDN. acs.org In the proton NMR (¹H NMR) spectrum, the chemical environment of the hydrogen atoms is revealed. For EGDN, the four protons on the ethane (B1197151) backbone (-CH₂-CH₂-) are chemically equivalent due to the molecule's symmetry. Therefore, they are expected to produce a single, sharp signal (a singlet) in the spectrum. The position (chemical shift) of this signal would be shifted downfield compared to the starting material, ethane-1,2-diol, due to the electron-withdrawing effect of the adjacent nitrate ester groups.

Chromatographic Methods for Product Purity and By-product Identification (e.g., Gas Chromatography-Mass Spectrometry, High-Performance Liquid Chromatography)

Chromatographic techniques are essential for assessing the purity of the synthesized EGDN and for identifying and quantifying any unreacted starting materials or reaction by-products.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for separating volatile compounds and confirming their identity. icm.edu.pl In a typical GC-MS analysis of EGDN, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and affinity for the column's stationary phase. icm.edu.plmdpi.com The separated components then enter the mass spectrometer, which ionizes the molecules and fragments them into a unique pattern based on their structure. icm.edu.pl For EGDN, the retention time on a standard non-polar column is a key identifier, with a reported value of approximately 8.44 minutes under specific conditions. icm.edu.pl The mass spectrum provides definitive structural confirmation, showing characteristic fragments at mass-to-charge ratios (m/z) of 46 (NO₂⁺) and 76 ([CH₂ONO₂]⁺). icm.edu.plnist.gov

Table 4: GC-MS Parameters and Findings for EGDN Analysis

Parameter Value / Description
GC Column DB5 (30 m x 0.32 mm)
Oven Program 35°C (3 min), then 20°C/min to 250°C (hold 5 min)
Retention Time ~8.44 min
Characteristic Mass Fragments (m/z) 30 (NO, CH₂O), 46 (NO₂), 76 (CH₂ONO₂)

Data sourced from Fettaka & Lefebvre (2014). icm.edu.pl

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique, particularly useful for analyzing thermally sensitive compounds like nitrate esters. osha.gov The separation is performed in the liquid phase, avoiding the high temperatures of GC injection ports that can cause decomposition. osha.gov EGDN can be effectively separated using reversed-phase columns and detected with a UV detector or a more selective detector like a Thermal Energy Analyzer (TEA), which is highly sensitive to nitro-containing compounds. osha.govepa.gov HPLC methods have been validated for selectivity, sensitivity, and accuracy in quantifying EGDN in various matrices. nih.gov The technique is suitable for determining product purity and can also be adapted to measure residual nitrate and nitrite (B80452) in the product or in process wastewater. jfda-online.compjps.pk

Thermal Analysis Techniques for Understanding Reaction and Product Stability (e.g., Differential Scanning Calorimetry)

The thermal stability of EGDN is a critical safety parameter. Thermal analysis techniques are used to study how the material behaves when subjected to heat.

Differential Scanning Calorimetry (DSC) is a primary technique for this purpose. icm.edu.pl In a DSC experiment, a small sample of the material is heated at a constant rate, and the heat flow into or out of the sample is measured relative to a reference. This allows for the determination of key thermal events. An endothermic event (heat absorbed) typically corresponds to a phase transition, such as melting. acs.orgaip.org An exothermic event (heat released) indicates a chemical reaction, such as decomposition. acs.orgaip.org For EGDN, DSC analysis can determine the onset temperature of decomposition and the total heat of decomposition, which are crucial indicators of its thermal stability. icm.edu.plresearchgate.net Comparing the DSC thermograms of different batches can provide insights into the influence of impurities on stability. researchgate.net

Table 5: Chemical Compounds Mentioned

Compound Name Synonym(s)
Acetic acid Ethanoic acid
Ethane-1,2-diol Ethylene (B1197577) glycol
Ethane-1,2-diyl dinitrate Ethylene glycol dinitrate, EGDN, Nitroglycol
Nitric acid
Sulfuric acid
Water
Sodium hydroxide
Lead(II) nitrate
Iron(II) sulfate Ferrous sulfate
Potassium dichromate
Methylene chloride Dichloromethane
Pyridine
Nitronium ion

Sustainable and Green Chemistry Innovations in Nitration Processes

Strategies for Minimizing Environmental Impact of Nitration Reactions

The environmental footprint of nitration processes is a major concern, primarily due to the use of aggressive acids and the generation of hazardous waste. acs.orgdtic.mil Conventional nitration of alcohols like ethane-1,2-diol to produce nitrate (B79036) esters such as ethane-1,2-diyl dinitrate (ethylene glycol dinitrate or EGDN) typically involves a mixture of concentrated nitric acid and sulfuric acid. wikipedia.orgyoutube.com This process generates significant acidic wastewater and potential nitrogen oxide (NOx) emissions. elchemy.com

Strategies to mitigate this environmental impact are multifaceted. One approach involves the development of biodegradable products. For instance, research has focused on creating "biodegradable explosives" by incorporating microorganisms, such as Bacillus subtilis, that can degrade residual EGDN. researchgate.netnih.gov This reduces the long-term environmental contamination from the product itself. nih.gov

Another key strategy is the adoption of cleaner synthesis techniques. These methods aim to replace corrosive and hazardous acid mixtures with more environmentally friendly reagents. For example, using dinitrogen pentoxide (N2O5) in an inert solvent avoids the need for strong acids like sulfuric acid. researchgate.net This "clean nitration" minimizes the production of acidic waste streams. Furthermore, the principles of green chemistry, such as waste prevention and the use of catalysis, are being applied to reduce byproducts and improve reaction efficiency. elchemy.com

The table below summarizes some of the key environmental impacts of traditional nitration and the corresponding green chemistry strategies.

Environmental ImpactTraditional MethodGreen Innovation Strategy
Acidic Waste Use of mixed nitric and sulfuric acids. wikipedia.orgUse of alternative nitrating agents like N2O5; acid recovery and regeneration. researchgate.netkbr.com
Toxic Byproducts Formation of various undesired nitro compounds and oxidation products. acs.orgDevelopment of highly selective catalysts to minimize byproduct formation. decachem.com
Energy Consumption Energy-intensive acid regeneration processes. acs.orgUtilization of exothermic heat of nitration for acid regeneration; development of low-energy processes. acs.orgelchemy.com
Product Persistence Production of non-biodegradable energetic materials.Development of biodegradable explosives containing microorganisms. researchgate.netnih.gov

Development of Safer and More Benign Nitrating Reagents and Catalysts

A significant advancement in green nitration is the development of safer and more benign nitrating reagents and catalysts. Traditional nitrating agents, particularly mixtures of strong mineral acids, pose significant safety and environmental hazards. rsc.org The focus has shifted towards reagents that are less corrosive, produce less waste, and operate under milder conditions.

Organic nitrating reagents have emerged as a promising alternative. researchgate.net These reagents, often derived from an organic scaffold, can be more selective and are sometimes recyclable, enhancing the sustainability of the process. rsc.org For example, saccharin-derived reagents have been successfully used for the electrophilic nitration of alcohols. rsc.org

Inorganic nitrate salts, such as bismuth nitrate (Bi(NO₃)₃·5H₂O) and copper nitrate (Cu(NO₃)₂), are also being explored as nitrating agents, often in conjunction with solid catalysts or under mechanochemical conditions. researchgate.netserdp-estcp.milrsc.org These salts are generally less hazardous than concentrated acids. The choice of nitrate can significantly affect the reaction rate and yield, with copper nitrate showing high efficiency in some mechanochemical nitrations. dtic.milrsc.org

The use of solid acid catalysts, such as zeolites and metal oxides like MoO₃, represents another important development. decachem.comserdp-estcp.mil These catalysts can replace liquid acids, simplifying product separation and catalyst recovery. They can also enhance selectivity, reducing the formation of unwanted byproducts. decachem.com The development of catalysts with both Brønsted and Lewis acid sites has been shown to improve reaction rates and yields in mechanochemical nitration. serdp-estcp.mil

Reagent/Catalyst TypeExamplesAdvantages
Organic Nitrating Reagents Saccharin-derived reagents, Alkyl nitratesMilder reaction conditions, potential for recyclability, improved selectivity. rsc.orgresearchgate.net
Inorganic Nitrate Salts Bi(NO₃)₃·5H₂O, Cu(NO₃)₂, Ca(NO₃)₂Lower toxicity and cost, safer to handle than mixed acids. researchgate.netgordon.edu
Solid Acid Catalysts Zeolites, MoO₃, Clay-supported copper nitrateReusable, simplified separation, enhanced selectivity, reduced corrosive waste. decachem.comserdp-estcp.milorganic-chemistry.org
Ionic Liquids 1,3-disulfonic acid imidazolium (B1220033) nitrateCan act as both solvent and catalyst, potentially recyclable, mild reaction conditions. organic-chemistry.org

Implementation of Solvent Reduction and Solvent-Free Nitration Approaches (e.g., Mechanochemistry, Solid-State Reactions)

Reducing or eliminating the use of volatile organic solvents is a cornerstone of green chemistry. In the context of nitration, this has led to the exploration of solvent-free and solvent-minimized techniques, with mechanochemistry being a particularly promising approach. rsc.orgserdp-estcp.mil

Mechanochemistry involves conducting chemical reactions by mechanical milling, often in the absence of a solvent. dtic.milserdp-estcp.mil This technique has been successfully applied to the nitration of various organic compounds, including aromatics and alcohols. rsc.orgnih.gov In a typical mechanochemical nitration, the organic precursor is milled with a solid nitrating agent (like a metal nitrate) and a solid catalyst. serdp-estcp.mil This solvent-free process is not only environmentally benign but can also lead to high reaction rates and yields. dtic.milserdp-estcp.mil The use of vibratory ball milling under liquid-assisted grinding (LAG) conditions has been shown to efficiently nitrate a wide array of compounds while minimizing solvent usage. rsc.orgnih.gov

Key findings from research into mechanochemical nitration include:

Catalyst Importance: The presence and type of catalyst (e.g., MoO₃) are crucial for the reaction's success. serdp-estcp.milrsc.org

Nitrate Source: Different metal nitrates (e.g., Cu(NO₃)₂) exhibit varying efficiencies as nitronium sources. dtic.milrsc.org

High Yields: Nearly complete conversion of the organic precursor to the nitro product has been demonstrated in many experiments. serdp-estcp.milrsc.org

Environmental Benefits: The process avoids aggressive acids and generates no hazardous liquid waste, making it safer and more environmentally friendly. dtic.milserdp-estcp.milrsc.org

Solid-state reactions, where the reactants are mixed in their solid forms, also offer a solvent-free alternative. While mechanochemistry is a form of solid-state reaction, other methods may involve heating solid mixtures. These approaches reduce the environmental burden associated with solvent purchase, purification, and disposal.

Advanced Concepts in Waste Management and Acid Regeneration for Industrial Sustainability

For industrial-scale nitration processes where the use of mixed acids remains economically viable, advanced waste management and acid regeneration techniques are crucial for sustainability. The spent acid from nitration contains unreacted nitric acid, sulfuric acid (which becomes diluted with water from the reaction), and dissolved organic byproducts. acs.orgsyntechinternational.com

Nitric acid and nitrogen oxides (formed as byproducts) can also be recovered from off-gases and waste streams. kbr.com Instead of being neutralized or catalytically reduced (which destroys the valuable nitric component), these gases can be absorbed in water to regenerate nitric acid. kbr.com

Waste management also involves treating the aqueous waste streams ("yellow water") that result from washing the crude nitrated product. kbr.comgoogle.com These streams contain residual acids and dissolved organic compounds. kbr.com Advanced treatment methods, such as vacuum evaporation, can be employed to treat this wastewater, sometimes after mixing acidic and alkaline waste streams to facilitate the separation of nitro compounds. google.com

Furthermore, the safe handling and stabilization of spent acids are paramount, especially those from the production of nitric esters like EGDN, which can be unstable. syntechinternational.com The spent acid may contain dissolved esters that can decompose, potentially leading to hazardous situations. syntechinternational.com Continuous decomposers are used to safely break down these residual esters before the acid undergoes regeneration. syntechinternational.com The integration of these decomposers into a full reprocessing plant allows for the recovery of nitrogen oxides, which are then converted back into nitric acid, further enhancing sustainability. syntechinternational.com

Q & A

Basic Research Questions

Q. What experimental protocols are used to induce calcium oxalate (CaOx) nephrolithiasis in rodent models, and how do biochemical parameters validate the model?

  • Methodology : Ethane-1,2-diol (1% in drinking water for 28 days) is administered to rodents to mimic human urolithiasis. The compound undergoes hepatic metabolism to oxalic acid, which binds calcium, forming insoluble CaOx crystals. Validation includes monitoring plasma electrolyte imbalances (e.g., hypocalcemia, hyperkalemia) and urinary markers (hypercalciuria, proteinuria) .
  • Key Data :

  • Plasma: Hypocalcemia (↓50%), hyperkalemia (↑30%) .
  • Urine: Hypercalciuria (↑3-fold), proteinuria (↑2.5-fold) .

Q. How do reaction conditions influence the synthesis of ethane-1,2-diol from ethylene oxide?

  • Methodology : Ethane-1,2-diol is synthesized via hydrolysis of ethylene oxide under acidic or alkaline conditions. Temperature and catalyst selection (e.g., sulfuric acid vs. sodium hydroxide) dictate reaction kinetics and purity. For example, alkaline conditions at 50–60°C yield >95% purity .
  • Key Consideration : Elevated temperatures (>160°C) promote disodium salt formation, complicating isolation .

Advanced Research Questions

Q. How can researchers resolve contradictions in metabolic outcomes (alkalosis vs. acidosis) in ethane-1,2-diol toxicity models?

  • Contradiction : Low-dose ethane-1,2-diol in rats induces metabolic alkalosis (↑bicarbonate), conflicting with human cases of acidosis due to glycolic acid accumulation .
  • Methodological Insight :

  • Dose Dependency : Low doses favor CO₂ elimination (alkalosis), while high doses increase glycolic acid (acidosis). Use dose-response studies to identify thresholds .
  • Co-Administration : Co-treatment with antioxidants (e.g., Triclisia gilletii extract) mitigates alkalosis by modulating electrolyte imbalances (↓bicarbonate by 40%) .

Q. What mechanistic role does 1,10-phenanthroline play in enhancing Cr(VI) oxidation of ethane-1,2-diol?

  • Experimental Design : In aqueous media, 1,10-phenanthroline acts as a ligand, forming a Cr(VI)-phenanthroline complex that accelerates oxidation. Key conditions: [Cr(VI)] = 0.001 mol dm⁻³, [phen] = 0.015 mol dm⁻³, room temperature .
  • Mechanism :

  • Without Phenanthroline : Slow direct oxidation via hydroxyl radical intermediates.
  • With Phenanthroline : Ligand-stabilized Cr(VI) complex reduces activation energy, increasing reaction rate 5-fold .

Q. How do micellar systems optimize ethane-1,2-diol oxidation for synthetic applications?

  • Methodology : Micellar catalysis (e.g., using CTAB surfactants) enhances interfacial reactivity. For example, micelles increase local concentration of Cr(VI) and ethane-1,2-diol, improving yield of hydroxyethanal (confirmed via hydrazone derivative analysis) .
  • Optimization : Adjust surfactant concentration to balance micelle stability and reactant mobility.

Data Contradiction Analysis

Q. Why does ethane-1,2-diol exhibit low antimycotic activity compared to longer-chain diols?

  • Contradiction : Ethane-1,2-diol has MIC values of 40–100 g L⁻¹ against Candida albicans, while hexane-2,5-diol shows 10× greater potency .
  • Resolution : Hydrophobicity and membrane permeability increase with chain length. Ethane-1,2-diol’s high polarity limits fungal cell uptake, reducing efficacy .

Experimental Design Tables

Table 1 : Biochemical Parameters in Ethane-1,2-diol-Induced Nephrotoxicity (Rodent Model)

ParameterPlasma Change (vs. Control)Urine Change (vs. Control)Reference
Calcium↓50% (Hypocalcemia)↑3-fold (Hypercalciuria)
Potassium↑30% (Hyperkalemia)↓50% (Hypokaluria)
Bicarbonate↑25% (Alkalosis)

Table 2 : Cr(VI)-Phenanthroline Oxidation of Ethane-1,2-diol

ConditionValueOutcomeReference
[Cr(VI)]0.001 mol dm⁻³Optimal catalytic efficiency
[1,10-Phenanthroline]0.015 mol dm⁻³5× rate enhancement vs. control
Temperature25°CPrevents side-product formation

Methodological Recommendations

  • Nephrotoxicity Models : Use 1% ethane-1,2-diol for 28 days with weekly monitoring of urine volume (low volume ↑CaOx risk) .
  • Oxidation Studies : Pair Cr(VI) with 1,10-phenanthroline in micellar systems to enhance yield and reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.